Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is a complex organic compound that features a furan ring attached to a biphenyl structure with a methanol group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves several steps. One common method starts with the reaction of 3-chloro-2-methylbiphenyl with magnesium to form a Grignard reagent. This intermediate is then reacted with paraformaldehyde diacetate to yield the desired product . Another approach involves the use of 3-bromo-2-methylphenylmethanol and phenylboronic acid in the presence of a palladium catalyst and sodium bicarbonate solution .
Industrial Production Methods
Industrial production of this compound often employs large-scale reaction vessels and optimized conditions to maximize yield and purity. The process typically involves refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The furan ring and biphenyl structure allow for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted furans, biphenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-biphenylmethanol: Shares a similar biphenyl structure but lacks the furan ring.
Furan-3-methanol: Contains the furan ring but lacks the biphenyl structure.
Dihydronaphthofurans: Another class of compounds with fused furan rings, exhibiting different chemical and biological properties.
Uniqueness
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to its combined furan and biphenyl structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
furan-3-yl-(3-methyl-4-phenylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGFDQRNGNGTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=COC=C2)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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